molecular formula C7H14ClNO3 B2381496 2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride CAS No. 2445784-82-5

2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride

Cat. No. B2381496
CAS RN: 2445784-82-5
M. Wt: 195.64
InChI Key: RVJMYKCGTDJWFF-UHFFFAOYSA-N
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Description

“2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2445784-82-5 . It has a molecular weight of 195.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2-dimethylmorpholine-3-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H .

Scientific Research Applications

  • Synthesis and Chemical Properties : Sun (1962) explored the use of dimethylmorpholines, including compounds similar to 2,2-Dimethylmorpholine-3-carboxylic acid, in the synthesis of various Mannich bases. These bases were tested for solubility in different solutions, highlighting the compound's utility in chemical synthesis and solubility studies (Sun, 1962).

  • Peptidomimetic Chemistry : Sladojevich et al. (2007) demonstrated the use of a derivative of morpholine-3-carboxylic acid in peptidomimetic chemistry. This study underscores the compound's relevance in the synthesis of complex peptides, which are crucial in drug development (Sladojevich, Trabocchi & Guarna, 2007).

  • Direct Amid Cyclization : Obrecht and Heimgartner (1987) explored the reaction of dimethylmorpholine derivatives with hydroxycarboxylic acids. This research into amid cyclization processes can be important for understanding how to synthesize cyclic depsipeptides, which have applications in medicinal chemistry (Obrecht & Heimgartner, 1987).

  • Synthesis of Appetite Suppressants : Brown and Foubister (1989) reported the synthesis of morpholine hydrochloride derivatives as appetite suppressants. Their work involved chemoselective reduction of related compounds, highlighting the pharmaceutical applications of morpholine derivatives (Brown & Foubister, 1989).

  • Electrochemical Fluorination : Takashi et al. (1998) conducted electrochemical fluorination of dimethylmorpholine derivatives. This research provides insights into the modification of chemical structures for potential applications in material science and pharmaceuticals (Takashi et al., 1998).

  • Hydrophobizing Properties : Vlasova et al. (2017) investigated the use of carboxylic acid N-[3-(dimethylamino)propyl]amides, related to dimethylmorpholine derivatives, as cationic surfactants. This study is significant for understanding the compound's application in industrial processes like oil field hydrophobization (Vlasova et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJMYKCGTDJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride

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